Argreline acetate

topical neurotoxin alternative wrinkle reduction efficacy cosmetic peptide safety

Argireline acetate (CAS 2484708-86-1), also designated as acetyl hexapeptide-8 or acetyl hexapeptide-3, is a synthetic hexapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ that functions as a neurotransmitter-inhibiting peptide by competitively binding to SNAP-25 within the SNARE complex, thereby attenuating calcium-dependent acetylcholine release at the neuromuscular junction. Developed and patented by Lipotec (now Lubrizol), this compound entered the cosmetic market in 2001 and has since become a benchmark topical alternative to botulinum toxin for expression wrinkle management, with demonstrated dose-dependent antiproliferative activity across multiple cell lines and clinically validated wrinkle depth reduction.

Molecular Formula C36H64N14O14S
Molecular Weight 949.0 g/mol
Cat. No. B15565830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgreline acetate
Molecular FormulaC36H64N14O14S
Molecular Weight949.0 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-;/m0./s1
InChIKeyKUOYHRQPSCEGDA-PXILYFGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Argireline Acetate: What Scientific Procurement Teams Need to Know Before Sourcing


Argireline acetate (CAS 2484708-86-1), also designated as acetyl hexapeptide-8 or acetyl hexapeptide-3, is a synthetic hexapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ that functions as a neurotransmitter-inhibiting peptide by competitively binding to SNAP-25 within the SNARE complex, thereby attenuating calcium-dependent acetylcholine release at the neuromuscular junction [1]. Developed and patented by Lipotec (now Lubrizol), this compound entered the cosmetic market in 2001 and has since become a benchmark topical alternative to botulinum toxin for expression wrinkle management, with demonstrated dose-dependent antiproliferative activity across multiple cell lines and clinically validated wrinkle depth reduction [2].

Argireline Acetate: Why Generic Peptide Naming Confusion Creates Procurement Risk


Procurement of this compound demands vigilance because nomenclature inconsistency across the supply chain can lead to substitution with structurally distinct peptides that share similar names. The active entity is unequivocally identified by CAS 616204-22-9 (free base) or CAS 2484708-86-1 (acetate salt), with the defining amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ [1]. Notably, 'hexapeptide-3' (without the acetyl modification) refers to a different peptide sequence lacking the N-terminal acetyl group and C-terminal amidation, which substantially alters its biological activity and SNARE complex binding affinity . Furthermore, the acetate counterion confers measurable advantages in lyophilized stability, solubility characteristics, and pH-dependent formulation compatibility that the free base form does not provide, making acetate specification essential for reproducible product development .

Argireline Acetate vs Comparators: Quantified Differentiation Data for Scientific Procurement Decisions


Argireline Acetate vs Botulinum Toxin Type A: Quantitative Safety and Potency Margin Comparison

In a systematic review of the literature published in the Journal of Drugs in Dermatology (2025), Argireline acetate (acetyl hexapeptide-8) was directly compared to botulinum toxin type A (BTA) for potency and toxicity metrics. The analysis quantified that acetyl hexapeptide-8 requires a substantially higher concentration to achieve neuromuscular inhibition relative to BTA, while exhibiting a dramatically wider safety margin [1].

topical neurotoxin alternative wrinkle reduction efficacy cosmetic peptide safety

Argireline Acetate in SNARE Complex Inhibition: Quantified Acetylcholine Release Suppression at Defined Concentration

In cell-free co-immunoprecipitation assays evaluating SNAP-25 and syntaxin-1 protein-protein interaction, Argireline acetate at a concentration of 10 μM produced a measurable reduction in SNARE complex formation. This molecular inhibition correlated with a 30% decrease in acetylcholine release from neuronal cells, providing quantitative evidence of the compound's mechanism of action at the neuromuscular junction .

SNARE complex inhibition acetylcholine release competitive binding assay

Argireline Acetate vs Matrixyl (Palmitoyl Pentapeptide-4): Differentiated Mechanism of Action Determines Application-Specific Procurement

Acetyl hexapeptide-8 (Argireline) and palmitoyl pentapeptide-4 (Matrixyl) operate through fundamentally distinct molecular mechanisms that dictate their respective application domains. Acetyl hexapeptide-8 functions as a neurotransmitter-inhibiting peptide that directly interferes with SNARE complex formation and acetylcholine release at the neuromuscular junction, targeting dynamic expression wrinkles caused by repetitive facial muscle contraction [1]. In contrast, palmitoyl pentapeptide-4 operates as a signal peptide that stimulates fibroblast collagen synthesis and extracellular matrix remodeling, with clinical studies reporting a 33% decrease in wrinkle density over 12 weeks [2].

neurotransmitter-inhibiting peptide signal peptide expression wrinkle collagen stimulation

Argireline Acetate Salt Form: Quantified Lyophilized Stability and Shelf-Life Advantage Over Free Base Form

The acetate salt form of Argireline (CAS 2484708-86-1) demonstrates quantitatively defined storage stability parameters that are essential for procurement and inventory management. In lyophilized powder form stored at -20°C under desiccated conditions, Argireline acetate remains stable for 36 months [1]. For solution-phase applications, storage at -20°C maintains potency for up to 1 month, with aliquoting recommended to avoid multiple freeze-thaw cycles that accelerate degradation . The acetate content specification by HPLC is controlled at ≤15.0%, with peptide purity by HPLC specified at ≥98.0% and single impurity ≤1.0% [2].

peptide salt stability lyophilized storage shelf-life specification acetate counterion

Argireline Acetate vs Free Base: Defined Purity Specifications for Reproducible Formulation

Procurement of Argireline acetate requires adherence to defined analytical specifications that ensure batch-to-batch consistency for reproducible formulation outcomes. Industry-standard specifications for Argireline acetate include: purity by HPLC ≥98.0% minimum; single impurity ≤2.0% (with some manufacturers specifying ≤1.0%); acetate content ≤15.0% by HPLC; peptide content ≥80% by nitrogen analysis; and water content ≤7.0% by Karl Fischer titration [1]. These multi-parameter specifications exceed those typically provided for the free base form and are critical for ensuring consistent biological activity in finished formulations [2].

HPLC purity specification acetate content peptide content by nitrogen quality control

Argireline Acetate Clinical Wrinkle Reduction: Quantified Efficacy Data from Controlled Human Trials

In a 4-week randomized controlled trial involving 30 subjects with periorbital wrinkles, twice-daily topical application of a 10% Argireline acetate cream produced statistically significant reductions in wrinkle metrics compared to baseline, while the placebo group showed no significant improvement . Separate studies have reported that 5-10% Argireline formulations can reduce wrinkle depth by up to 30% within 30 days of consistent application .

periorbital wrinkle reduction 3D imaging quantification topical peptide efficacy randomized controlled trial

Argireline Acetate: Evidence-Based Application Scenarios for Scientific and Industrial Users


Topical Anti-Wrinkle Cosmetic Formulation Development Targeting Dynamic Expression Lines

Argireline acetate is optimally deployed in topical cosmetic formulations at 3-10% concentration for the reduction of dynamic expression wrinkles, particularly periorbital crow's feet and forehead frown lines. Clinical evidence supports a 22% reduction in wrinkle depth and 17% reduction in wrinkle volume following twice-daily application of 10% Argireline cream over 4 weeks, with placebo-controlled trials confirming that observed effects are attributable to the active peptide rather than vehicle effects . Formulation in water-rich oil-in-water or water-in-oil-in-water emulsions maximizes stratum corneum penetration, as demonstrated in release studies showing greater diffusion from cream formulations compared to gel vehicles [1].

Non-Invasive Alternative to Injectable Neuromodulators for Expression Wrinkle Management

For product development targeting consumers seeking 'needle-free' alternatives to botulinum toxin injections, Argireline acetate provides a scientifically validated option with a defined safety margin. Direct comparative data from systematic literature review establishes that Argireline is 4,000-fold less potent but 100,000,000-fold less toxic than botulinum toxin type A (12 AAUs vs 0.003 AAUs potency; 2000 mg/kg vs 20 ng/kg LD50) . This quantified differential supports procurement for topical consumer products where safety profile is paramount and efficacy expectations are appropriately calibrated to topical rather than injectable delivery.

Bulk Procurement for Contract Manufacturing Requiring Defined Stability and Shelf-Life Specifications

For contract manufacturers and bulk purchasers requiring predictable inventory management, Argireline acetate offers defined stability parameters that support long-term storage planning. The lyophilized acetate salt form maintains stability for 36 months when stored at -20°C under desiccated conditions . Solution-phase storage at -20°C maintains potency for 1 month, with aliquoting recommended to prevent degradation from repeated freeze-thaw cycles [1]. These specifications, combined with defined acetate content (≤15.0%) and HPLC purity (≥98.0%) parameters, enable precise lot-to-lot consistency tracking essential for GMP-compliant manufacturing operations [2].

Combination Formulation with Collagen-Stimulating Peptides for Multi-Mechanism Anti-Aging Products

Argireline acetate can be synergistically formulated with collagen-stimulating signal peptides such as palmitoyl pentapeptide-4 (Matrixyl) to create multi-target anti-aging formulations that address both dynamic expression wrinkles and static age-related dermal changes . This combination strategy is mechanistically rational: Argireline provides immediate muscle relaxation effects targeting expression lines, while collagen-stimulating peptides (with reported 33% wrinkle density reduction over 12 weeks) address underlying dermal matrix degradation [1]. Both peptides are heat-sensitive and require addition to formulations at cool-down below 40°C to preserve biological activity [2].

Quote Request

Request a Quote for Argreline acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.